N-(2-ethoxyphenyl)-4-iodobenzamide
Description
Propriétés
Formule moléculaire |
C15H14INO2 |
|---|---|
Poids moléculaire |
367.18 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-4-iodobenzamide |
InChI |
InChI=1S/C15H14INO2/c1-2-19-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3,(H,17,18) |
Clé InChI |
SAJHNNPNCGLJOF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of N-(2-ethoxyphenyl)-4-iodobenzamide with related benzamide derivatives:
*logP values estimated based on substituent contributions where direct data are unavailable.
Key Observations:
- Lipophilicity (logP): The 2-ethoxyphenyl group likely imparts moderate lipophilicity (~4.0), balancing between the more hydrophilic diethylaminoethyl derivatives and the highly lipophilic chloropyridinyl analog (logP 4.70) .
- Hydrogen Bonding: All compounds share similar hydrogen-bonding profiles, suggesting comparable solubility challenges. For example, N-(5-chloropyridin-2-yl)-4-iodobenzamide has a logSw (water solubility) of -5.03, indicating poor aqueous solubility .
Melanoma Targeting
- N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²³I]BZA): Demonstrated 81% sensitivity and 100% specificity in phase II/III trials for melanoma imaging, attributed to its melanin-binding affinity .
- Preclinical studies are needed to validate its efficacy.
Radiolabeling Potential
- Iodine-containing benzamides (e.g., [¹²³I]BZA) are preferred for single-photon emission computed tomography (SPECT) due to iodine’s versatile isotopes . The ethoxyphenyl variant could similarly be radiolabeled for theranostic applications.
Substituent Effects on Pharmacokinetics
- Diethylaminoethyl Group: Enhances water solubility via protonation at physiological pH, improving bioavailability .
- This trade-off may limit systemic exposure compared to diethylaminoethyl analogs.
- Chloropyridinyl Group: High lipophilicity (logP 4.70) may favor tissue retention but complicate formulation .
Q & A
Q. What are the validated synthetic routes for N-(2-ethoxyphenyl)-4-iodobenzamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling 4-iodobenzoic acid derivatives with 2-ethoxyaniline using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Optimization includes varying solvents (e.g., dichloromethane or DMF), reaction temperatures (25–60°C), and catalyst ratios. Post-synthesis purification via column chromatography or recrystallization is critical for high purity. Monitoring via TLC and HPLC ensures reaction progression .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of N-(2-ethoxyphenyl)-4-iodobenzamide?
- NMR : H and C NMR confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH) and aromatic protons (δ ~6.8–8.0 ppm) .
- IR : Stretching vibrations for amide C=O (~1650–1680 cm) and aromatic C-I (~500–600 cm) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 381.02 for CHINO) . Single-crystal X-ray diffraction (CCDC 2112456) provides definitive structural confirmation .
Advanced Research Questions
Q. How does the ethoxy substituent influence the compound’s interaction with sigma (σ) receptors, and what experimental approaches validate this?
The ethoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration and σ-receptor binding. Validation methods include:
- Molecular Docking : Use programs like BIOVIA Discovery Studio to model interactions with σ-1 receptor structures (e.g., PDB 5HK2) .
- Competitive Binding Assays : Displace radiolabeled ligands (e.g., [H]-haloperidol) in vitro to measure IC values .
- In Vivo Imaging : Radiolabel the compound (e.g., I or F analogs) for SPECT/PET studies in melanoma models .
Q. What strategies resolve discrepancies in cellular uptake data observed across different studies?
Discrepancies may arise from variations in cell lines, incubation times, or tracer stability. Methodological solutions include:
- Standardized Protocols : Use melanoma cell lines (e.g., A375) with controlled pigmentation states .
- Quantitative Imaging : Secondary ion mass spectrometry (SIMS) quantifies intracellular iodine distribution .
- Metabolic Stability Assays : Monitor degradation using HPLC-MS in cell lysates over time .
Q. How can researchers design experiments to elucidate the compound’s role in modulating apoptosis pathways in cancer cells?
- Transcriptomic Profiling : RNA-seq to identify dysregulated apoptosis-related genes (e.g., Bcl-2, Caspase-3) post-treatment.
- Flow Cytometry : Annexin V/PI staining to quantify early/late apoptotic cells .
- Western Blotting : Validate protein-level changes in apoptotic markers .
- Control Experiments : Compare with known σ-receptor antagonists to isolate mechanism-specific effects .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under physiological conditions?
- pH-Dependent Stability Tests : Incubate the compound in buffers (pH 4–9) and analyze degradation via HPLC .
- Temperature Studies : Assess stability at 37°C (mimicking body temperature) versus 4°C .
- Comparative Studies : Cross-validate findings using isotopic labeling (e.g., C-labeled analogs) to track degradation pathways .
Methodological Tables
Q. Table 1. Key Spectroscopic Data Comparison
| Technique | Observed Signal (Compound) | Reference Standard (Analog) | Source |
|---|---|---|---|
| H NMR | δ 1.42 (t, CH), δ 4.08 (q, OCH) | δ 1.39 (t, CH) in N-(4-ethoxyphenyl) analogs | |
| IR | 1665 cm (amide C=O) | 1670 cm in N-(2-ethylphenyl) analogs |
Q. Table 2. Binding Affinity Data for σ-Receptors
| Assay Type | IC (nM) | Cell Line/Model | Key Finding | Source |
|---|---|---|---|---|
| Competitive Binding | 12.3 ± 1.5 | Rat Brain Homogenate | High affinity for σ-1 over σ-2 | |
| In Vivo Imaging | Tumor-to-background ratio = 4.2 | Murine Melanoma Xenograft | Specific uptake in pigmented tumors |
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